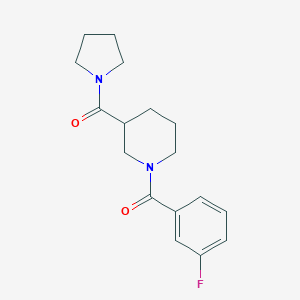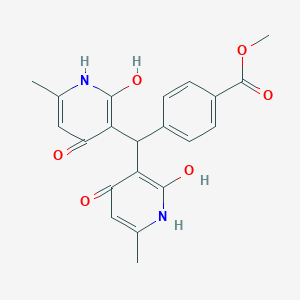![molecular formula C18H19ClN2O2 B368109 1-{1-[2-(2-Chlorophenoxy)ethyl]benzimidazol-2-yl}propan-1-ol CAS No. 887348-38-1](/img/structure/B368109.png)
1-{1-[2-(2-Chlorophenoxy)ethyl]benzimidazol-2-yl}propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{1-[2-(2-Chlorophenoxy)ethyl]benzimidazol-2-yl}propan-1-ol, also known as CEP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
1-{1-[2-(2-Chlorophenoxy)ethyl]benzimidazol-2-yl}propan-1-ol has been studied extensively for its potential applications in cancer research. It has been shown to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. Additionally, 1-{1-[2-(2-Chlorophenoxy)ethyl]benzimidazol-2-yl}propan-1-ol has been found to enhance the efficacy of chemotherapy drugs, making it a promising candidate for combination therapy.
Wirkmechanismus
The mechanism of action of 1-{1-[2-(2-Chlorophenoxy)ethyl]benzimidazol-2-yl}propan-1-ol involves the inhibition of the protein kinase CK2, which plays a crucial role in cell growth and proliferation. By inhibiting CK2, 1-{1-[2-(2-Chlorophenoxy)ethyl]benzimidazol-2-yl}propan-1-ol induces cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
1-{1-[2-(2-Chlorophenoxy)ethyl]benzimidazol-2-yl}propan-1-ol has been shown to have several biochemical and physiological effects. It has been found to reduce the expression of various oncogenes, including c-Myc and Bcl-2, which are known to promote cancer cell growth. Additionally, 1-{1-[2-(2-Chlorophenoxy)ethyl]benzimidazol-2-yl}propan-1-ol has been shown to reduce the levels of reactive oxygen species (ROS) in cells, which can cause oxidative damage and promote cancer progression.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-{1-[2-(2-Chlorophenoxy)ethyl]benzimidazol-2-yl}propan-1-ol in lab experiments is its high specificity for CK2 inhibition. This makes it a valuable tool for studying the role of CK2 in cancer cells. However, one limitation of using 1-{1-[2-(2-Chlorophenoxy)ethyl]benzimidazol-2-yl}propan-1-ol is its low solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 1-{1-[2-(2-Chlorophenoxy)ethyl]benzimidazol-2-yl}propan-1-ol. One area of interest is the development of 1-{1-[2-(2-Chlorophenoxy)ethyl]benzimidazol-2-yl}propan-1-ol analogs with improved solubility and potency. Additionally, further studies are needed to investigate the potential applications of 1-{1-[2-(2-Chlorophenoxy)ethyl]benzimidazol-2-yl}propan-1-ol in other fields, such as neurodegenerative diseases and inflammation. Finally, the use of 1-{1-[2-(2-Chlorophenoxy)ethyl]benzimidazol-2-yl}propan-1-ol in combination with other drugs for cancer therapy warrants further investigation.
Synthesemethoden
The synthesis of 1-{1-[2-(2-Chlorophenoxy)ethyl]benzimidazol-2-yl}propan-1-ol involves the reaction of 2-(2-chlorophenoxy)ethylamine with 1H-benzimidazole-2-carbaldehyde in the presence of propan-1-ol. The reaction is carried out under reflux conditions, and the product is obtained as a white solid after purification.
Eigenschaften
IUPAC Name |
1-[1-[2-(2-chlorophenoxy)ethyl]benzimidazol-2-yl]propan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O2/c1-2-16(22)18-20-14-8-4-5-9-15(14)21(18)11-12-23-17-10-6-3-7-13(17)19/h3-10,16,22H,2,11-12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSZGAVBLFMARSY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=NC2=CC=CC=C2N1CCOC3=CC=CC=C3Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{1-[2-(2-Chlorophenoxy)ethyl]benzimidazol-2-yl}propan-1-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-methoxy-N-methyl-N-[2-(pyridin-2-yl)ethyl]benzamide](/img/structure/B368073.png)
![1-[(1-Benzoyl-3-piperidinyl)carbonyl]-4-phenylpiperazine](/img/structure/B368081.png)
![(3-Fluorophenyl){3-[(4-phenylpiperazin-1-yl)carbonyl]piperidin-1-yl}methanone](/img/structure/B368084.png)

![(4-Chlorophenyl){3-[(4-phenylpiperazin-1-yl)carbonyl]piperidin-1-yl}methanone](/img/structure/B368087.png)
![(4-Chlorophenyl)[3-(piperidin-1-ylcarbonyl)piperidin-1-yl]methanone](/img/structure/B368090.png)
![(4-Methoxyphenyl){3-[(4-phenylpiperazin-1-yl)carbonyl]piperidin-1-yl}methanone](/img/structure/B368091.png)

![{1-[2-(2,5-Dimethylphenoxy)ethyl]benzimidazol-2-yl}methan-1-ol](/img/structure/B368101.png)
![{1-[2-(3,5-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}methanol](/img/structure/B368102.png)
![(2-Fluorophenyl){3-[(4-phenylpiperazin-1-yl)carbonyl]piperidin-1-yl}methanone](/img/structure/B368103.png)
![{1-[3-(2,5-dimethylphenoxy)propyl]-1H-benzimidazol-2-yl}methanol](/img/structure/B368104.png)
![(1-{2-[4-(Methylpropyl)phenoxy]ethyl}benzimidazol-2-yl)methan-1-ol](/img/structure/B368105.png)
![1-{1-[2-(2,6-Dimethylphenoxy)ethyl]benzimidazol-2-yl}propan-1-ol](/img/structure/B368108.png)